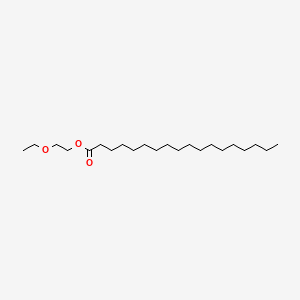

2-Ethoxyethyl stearate

CAS No.: 72269-51-3

Cat. No.: VC18436461

Molecular Formula: C22H44O3

Molecular Weight: 356.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72269-51-3 |

|---|---|

| Molecular Formula | C22H44O3 |

| Molecular Weight | 356.6 g/mol |

| IUPAC Name | 2-ethoxyethyl octadecanoate |

| Standard InChI | InChI=1S/C22H44O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h3-21H2,1-2H3 |

| Standard InChI Key | MFEWWQYHAZUIDX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCOCC |

Introduction

Chemical Identity and Structural Characteristics

2-Ethoxyethyl stearate belongs to the class of fatty acid esters, characterized by the esterification of stearic acid (C₁₈H₃₆O₂) with 2-ethoxyethanol (C₄H₁₀O₂). Its molecular formula is C₂₃H₄₆O₄, corresponding to a molecular weight of 398.62 g/mol . The compound’s structure features a saturated C18 alkyl chain (stearate) linked via an ester bond to a 2-ethoxyethyl group, imparting both lipophilic and mild polar characteristics.

Stereochemical Considerations

Synthesis and Production Methods

Conventional Esterification Routes

The synthesis typically involves acid-catalyzed esterification:

Advanced Catalytic Approaches

Emerging methods in ester synthesis, such as enzymatic catalysis or ultrasound-assisted reactions , could theoretically enhance yield and purity. For instance, lipase-mediated esterification of stearic acid with 2-ethoxyethanol might operate at milder temperatures (40–60°C), though this remains speculative without direct evidence.

Physicochemical Properties

Available data, though sparse, suggest the following characteristics :

The compound’s low polarity and high molecular weight suggest utility as a plasticizer or lubricant additive, though confirmatory studies are lacking.

Environmental Impact and Biodegradability

While no data exist for 2-ethoxyethyl stearate, structurally similar esters demonstrate varying biodegradability:

-

2-Ethylhexyl stearate: Readily biodegradable under OECD criteria.

-

Linear alkyl stearates: Typically >60% mineralized in 28-day tests.

The ethoxy group may hinder microbial degradation compared to purely aliphatic esters, necessitating dedicated studies.

Critical Research Gaps and Future Directions

-

Synthetic Optimization: Systematic studies comparing catalytic methods (e.g., enzymatic vs. acid-catalyzed).

-

Material Compatibility: Testing plasticizing efficiency in PVC, polyurethanes, or biopolymers.

-

Toxicology: Acute/chronic exposure assessments per OECD guidelines.

-

Environmental Fate: Aerobic/anaerobic biodegradation kinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume